

# Application Notes and Protocols for TL-895 in Murine Models

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## Compound of Interest

Compound Name: TL-895

Cat. No.: B15580299

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These application notes provide detailed protocols for the dosage and administration of **TL-895**, a potent and selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, in various mouse models of hematological malignancies. The information is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

## Introduction

**TL-895** (also known as M7583) is an orally bioavailable, second-generation BTK inhibitor that has demonstrated significant anti-tumor activity in preclinical models of B-cell malignancies.<sup>[1]</sup><sup>[2]</sup> It functions by covalently binding to BTK, a key component of the B-cell receptor (BCR) signaling pathway, thereby inhibiting B-cell proliferation and survival.<sup>[3]</sup><sup>[4]</sup> These protocols outline the administration of **TL-895** in mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) xenograft models, as well as in a murine model of myelofibrosis.

## Data Presentation

### Table 1: In Vivo Efficacy of TL-895 in Mouse Xenograft Models

Model Type	Cell Line/Origin	Mouse Strain	TL-895 Dosage & Administration	Treatment Duration	Outcome	Reference
Mantle Cell Lymphoma (MCL) Xenograft	Mino	Not Specified	15 mg/kg, oral (p.o.), once daily	27 days	Significant tumor growth inhibition (P < 0.001 vs. vehicle)	<a href="#">[2]</a>
Diffuse Large B-Cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX)	ABC subtype	Not Specified	15 mg/kg, oral (p.o.), twice daily	Not Specified	Significant tumor growth inhibition in 4 of 9 ABC models (P < 0.05 vs. vehicle)	<a href="#">[2]</a>

**Table 2: Pharmacokinetic Parameters of TL-895 in Mice (Single Oral Dose)**

Mouse Strain	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
C57BL/6 (Male)	3	~100	~1	~200
C57BL/6 (Male)	10	~300	~1	~800
NSG (Male)	3	~150	~0.5	~250
NSG (Male)	10	~400	~1	~1000

Note: The pharmacokinetic data presented is for 3 and 10 mg/kg doses and may not be directly extrapolated to the 15 mg/kg dose used in efficacy studies.

## Experimental Protocols

### Protocol 1: Preparation and Oral Administration of TL-895

This protocol describes the preparation of a **TL-895** suspension for oral gavage in mice.

Materials:

- **TL-895** powder
- Hydroxypropyl methylcellulose (HPMC)
- Sterile water
- Mortar and pestle or other homogenization equipment
- Stir plate and stir bar
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes

Procedure:

- **Vehicle Preparation:** Prepare a 0.25% (w/v) solution of HPMC in sterile water. For example, to prepare 100 mL of vehicle, dissolve 0.25 g of HPMC in 100 mL of sterile water. Stir until the HPMC is fully dissolved.
- **TL-895 Suspension Preparation:**
  - Calculate the required amount of **TL-895** and vehicle based on the desired concentration and the number of animals to be dosed. For a 15 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the required concentration is 1.5 mg/mL.
  - Weigh the appropriate amount of **TL-895** powder.

- Levigate the **TL-895** powder with a small amount of the 0.25% HPMC vehicle to form a smooth paste. This can be done using a mortar and pestle.
- Gradually add the remaining vehicle while continuously stirring or mixing to ensure a homogenous suspension. A stir plate can be used for this purpose.
- Prepare the suspension fresh daily and keep it under continuous agitation (e.g., on a stir plate) during the dosing procedure to prevent settling.
- Oral Administration (Gavage):
  - Gently restrain the mouse.
  - Measure the desired volume of the **TL-895** suspension into a syringe fitted with an appropriate oral gavage needle.
  - Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
  - Monitor the animal for any signs of distress after administration.

## Protocol 2: Mantle Cell Lymphoma (MCL) Xenograft Model (Mino Cell Line)

This protocol outlines the establishment of a subcutaneous MCL xenograft model using the Mino cell line.<sup>[5][6]</sup>

Materials:

- Mino human mantle cell lymphoma cell line
- Appropriate cell culture medium (e.g., RPMI-1640 with supplements)
- Matrigel® or other basement membrane matrix
- Immunodeficient mice (e.g., NOD/SCID or NSG)
- Sterile PBS

- Syringes and needles (25-27 gauge)
- Calipers

Procedure:

- Cell Preparation:
  - Culture Mino cells according to standard protocols.
  - Harvest cells during the logarithmic growth phase.
  - Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of  $5 \times 10^7$  cells/mL.
- Tumor Implantation:
  - Anesthetize the mouse.
  - Subcutaneously inject 100  $\mu$ L of the cell suspension (containing  $5 \times 10^6$  cells) into the flank of each mouse.
- Tumor Growth Monitoring:
  - Allow tumors to establish and grow.
  - Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Treatment Initiation:
  - When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
  - Administer **TL-895** (or vehicle control) as described in Protocol 1. For the Mino model, a dosage of 15 mg/kg once daily is recommended.[2]

## Protocol 3: Murine Model of JAK2V617F-Positive Myelofibrosis

This protocol provides a general framework for establishing a murine model of myelofibrosis driven by the JAK2V617F mutation.[1][2][7] The specific dosage of **TL-895** for this model has not been definitively established in the reviewed literature and will likely require optimization by the researcher.

### Materials:

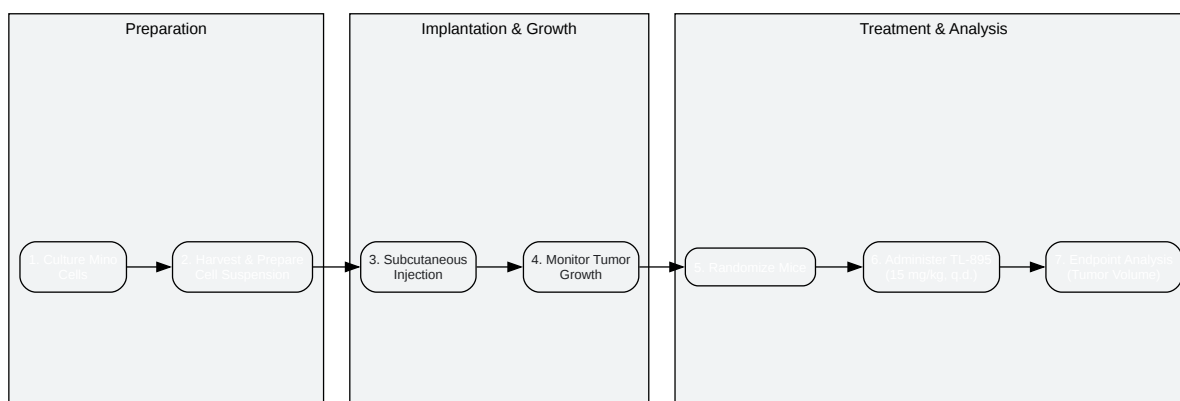
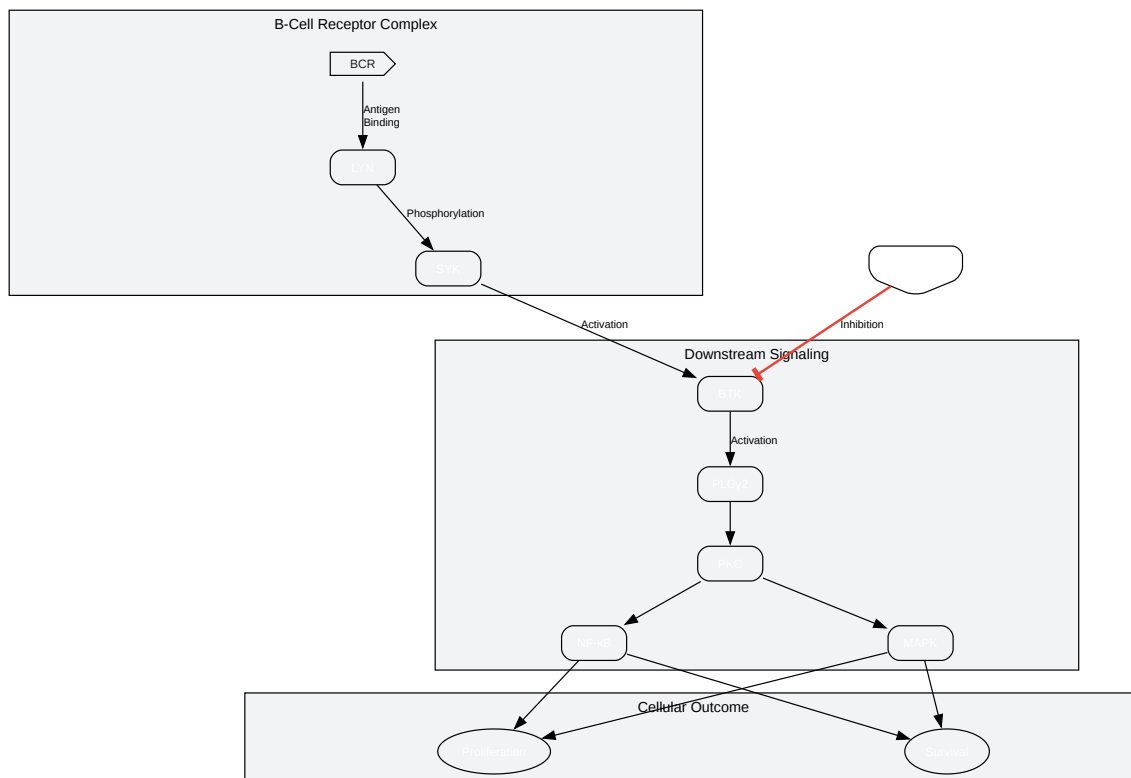
- JAK2V617F transgenic mice or bone marrow transplant model components
- Flow cytometry reagents for hematopoietic cell analysis
- Histology supplies for bone marrow fibrosis assessment (e.g., formalin, decalcifying solution, silver stain kits)

### Procedure:

- Model Establishment:
  - Transgenic Model: Utilize a transgenic mouse line that expresses the JAK2V617F mutation in hematopoietic cells (e.g., Vav-Cre driven Jak2V617F).[7]
  - Bone Marrow Transplant Model: Transplant bone marrow cells transduced with a retrovirus expressing JAK2V617F into lethally irradiated recipient mice.[8]
- Disease Monitoring:
  - Monitor mice for the development of myeloproliferative disease characteristics, which may include:
    - Elevated hematocrit and white blood cell counts
    - Splenomegaly
    - Progressive bone marrow fibrosis (assessed by histology)

- Treatment Administration:
  - Once disease phenotype is established, randomize mice into treatment and vehicle control groups.
  - Administer **TL-895** orally as described in Protocol 1. The optimal dosage and frequency for the myelofibrosis model should be determined empirically.

## Mandatory Visualizations



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- To cite this document: BenchChem. [Application Notes and Protocols for TL-895 in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580299#tl-895-dosage-and-administration-in-mouse-models]

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